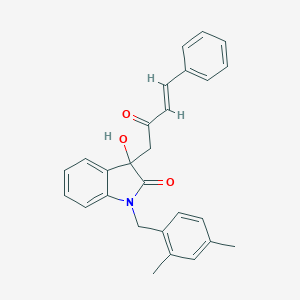
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide, also known as F13640, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as furamides, which have been found to exhibit a range of biological activities including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide is not fully understood, but it is thought to act on the central nervous system and modulate the activity of certain neurotransmitters including dopamine and serotonin. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as improve cognitive function and mood. In addition, 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide. One area of interest is the development of more potent and selective analogs of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide that could be used for therapeutic purposes. Another area of interest is the investigation of the role of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide and its potential therapeutic applications.
Synthesemethoden
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained through a series of purification steps including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been studied for its potential therapeutic applications in a number of areas including pain management, inflammation, and neurological disorders. It has been found to exhibit potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. In addition, 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Eigenschaften
Produktname |
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide |
|---|---|
Molekularformel |
C19H14ClNO4 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO4/c20-13-3-1-12(2-4-13)15-7-8-17(25-15)19(22)21-14-5-6-16-18(11-14)24-10-9-23-16/h1-8,11H,9-10H2,(H,21,22) |
InChI-Schlüssel |
IMWJGOCDBDRQTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252923.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252924.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)